Methacryloyl Isocyanate vs. TMI: Steric Hindrance Differentiates Polymerizability
MAI demonstrates fundamentally different homopolymerization behavior compared to m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI). While TMI is known to be reluctant to homopolymerize due to steric hindrance from its α-methyl group, resulting in a severely reduced propagation rate coefficient, MAI's methacryloyl group polymerizes readily under standard radical conditions [1]. This is a structural and kinetic distinction.
| Evidence Dimension | Homopolymerization propensity / Propagation rate coefficient (kp) |
|---|---|
| Target Compound Data | Readily homopolymerizable; forms polyacylisocyanate resins via methacryl group polymerization [2] |
| Comparator Or Baseline | TMI: kp (60°C, styrene as reference) ≈ 2.61 L mol⁻¹ s⁻¹, indicating severe steric hindrance to homopolymerization; styrene reference kp ≈ 340 L mol⁻¹ s⁻¹ [1] |
| Quantified Difference | Qualitative difference in polymerizability; TMI homopolymerization is extremely slow/non-viable, whereas MAI polymerizes as a standard methacrylate [1] |
| Conditions | Bulk radical polymerization; TMI data from literature reference in MAI polymerization studies |
Why This Matters
This determines whether the compound can serve as the primary polymerizable backbone monomer versus only as a pendant functional group modifier.
- [1] Liaw, D.J.; Ou, D.L. Radical polymerization of new functional monomer: Methacryloyl isocyanate containing 4-chloro-1-phenol. Journal of Applied Polymer Science 2000, 76(5), 709-715. (Citing kp data for TMI and styrene). View Source
- [2] Liaw, D.J.; Sang, H.C. Radical polymerization of new functional monomer: methacryloyl isocyanate containing 3-chloro-1-propanol. European Polymer Journal 2000, 36(4), 831-839. View Source
